5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
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Overview
Description
5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is a useful research compound. Its molecular formula is C23H21FN6O2 and its molecular weight is 432.459. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
Research highlights the synthesis of novel derivatives containing the triazole, piperazine, and fluorophenyl groups. These compounds have been evaluated for antimicrobial activities against various microorganisms. For instance, Bektaş et al. (2007) synthesized a series of 1,2,4-triazole derivatives, including compounds with piperazine moieties, demonstrating good to moderate antimicrobial activities (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Antimycobacterial and Cytotoxic Evaluation
Sheu et al. (2003) explored the antimycobacterial and cytotoxic properties of fluoroquinolone derivatives, including those with piperazin-1-yl substitutions, showing significant inhibitory effects against M. tuberculosis, with some compounds demonstrating non-cytotoxicity at certain concentrations (Sheu, Chen, Tzeng, Hsu, Fang, & Wang, 2003).
Antibacterial Activity of Novel Derivatives
Liuzhou et al. (2015) synthesized tricyclic fluoroquinolones with piperazine side chains, showcasing enhanced antibacterial activity compared to ciprofloxacin, particularly against multidrug-resistant strains. This study emphasizes the potential of triazole-fused fluoroquinolones as novel anti-infective therapies (Liuzhou, Yusuo, Tao, Huang, & Guoqiang, 2015).
Neuroleptic Activity
Cascio et al. (1989) reported on the synthesis and testing of 4-aryl-5-[omega-(4-aryl-1-piperazinyl)alkyl]-2(3H)-oxazolones for neuroleptic activity. Several compounds exhibited significant neuroleptic activity with minimal extrapyramidal side effects, indicating their potential as safer neuroleptic agents (Cascio, Manghisi, & Fregnan, 1989).
Mechanism of Action
Target of Action
The primary target of this compound is the urease enzyme . Urease is an enzyme that aids in the colonization and maintenance of highly pathogenic bacteria . Therefore, inhibiting urease enzymes can be a promising method for preventing ureolytic bacterial infections .
Mode of Action
The compound interacts with its target, the urease enzyme, by inhibiting its activity . This inhibition prevents the enzyme from aiding in the colonization and maintenance of highly pathogenic bacteria .
Biochemical Pathways
The compound affects the biochemical pathway involving the urease enzyme. By inhibiting the activity of the urease enzyme, it disrupts the ability of highly pathogenic bacteria to colonize and maintain themselves . This disruption can help prevent ureolytic bacterial infections .
Result of Action
The result of the compound’s action is the inhibition of the urease enzyme, which disrupts the ability of highly pathogenic bacteria to colonize and maintain themselves . This disruption can help prevent ureolytic bacterial infections .
Biochemical Analysis
Biochemical Properties
5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one: plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. This compound has been shown to interact with human equilibrative nucleoside transporters (ENTs), specifically ENT1 and ENT2 . The interaction with these transporters is non-competitive and irreversible, reducing the Vmax of [3H]uridine uptake without affecting the Km . The presence of the fluorophenyl moiety next to the piperazine ring is essential for its inhibitory effects on ENT1 and ENT2 .
Cellular Effects
The effects of This compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the uptake of nucleosides, which are crucial for nucleotide synthesis and cellular energy metabolism . Additionally, the compound does not affect cell viability, protein expression, or the internalization of ENT1 and ENT2, indicating its specificity and minimal cytotoxicity .
Molecular Mechanism
At the molecular level, This compound exerts its effects through binding interactions with biomolecules. The compound binds to the active sites of ENT1 and ENT2, leading to enzyme inhibition . Molecular docking analysis has shown that the binding site of this compound in ENT1 may differ from that of other conventional inhibitors . This unique binding interaction contributes to its specificity and efficacy as an inhibitor.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound change over time. The compound is stable under standard laboratory conditions, and its inhibitory effects on ENT1 and ENT2 are sustained over extended periods . Long-term studies have shown that the compound maintains its activity without significant degradation, making it a reliable tool for biochemical research .
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits ENT1 and ENT2 without causing adverse effects . At higher doses, there may be potential toxic effects, although specific data on toxicity thresholds are limited
Metabolic Pathways
This compound: is involved in metabolic pathways related to nucleoside transport and metabolism. The compound interacts with enzymes and cofactors that regulate nucleotide synthesis and adenosine function . Its inhibitory effects on ENT1 and ENT2 can alter metabolic flux and metabolite levels, impacting cellular energy balance and nucleotide availability .
Transport and Distribution
Within cells and tissues, This compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s localization and accumulation are influenced by its binding to ENT1 and ENT2, which are widely expressed in various tissues . This distribution pattern is crucial for its efficacy as an inhibitor.
Subcellular Localization
The subcellular localization of This compound is primarily within the plasma membrane, where ENT1 and ENT2 are located . The compound’s activity and function are closely tied to its presence in this compartment, as it directly interacts with the transporters embedded in the membrane . Post-translational modifications and targeting signals may further influence its localization and activity.
Properties
IUPAC Name |
5-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-2-phenylpyrazolo[1,5-d][1,2,4]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN6O2/c24-18-6-8-19(9-7-18)27-10-12-28(13-11-27)22(31)15-29-23(32)21-14-20(26-30(21)16-25-29)17-4-2-1-3-5-17/h1-9,14,16H,10-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIBMFVEWLTCRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3C(=O)C4=CC(=NN4C=N3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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